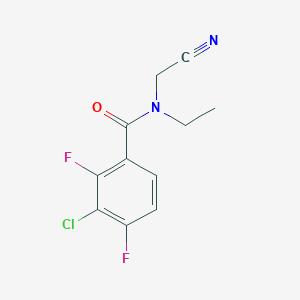
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide, also known as CF3-EB-CN, is a synthetic compound that has gained attention in the scientific community due to its potential use as a herbicide. CF3-EB-CN belongs to the class of benzamide herbicides, which are widely used in agriculture to control weeds.
作用機序
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide acts as an inhibitor of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is involved in the biosynthesis of fatty acids in plants. ACCase catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is a precursor for fatty acid synthesis. This compound binds to the biotin carboxylase domain of ACCase and prevents the carboxylation of acetyl-CoA, leading to a decrease in fatty acid synthesis. This results in the inhibition of cell division and growth in plants, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective mode of action, targeting the fatty acid biosynthesis pathway in plants but not in animals. This makes it a promising herbicide with low toxicity to non-target organisms. This compound has also been found to affect the expression of certain genes in plants, leading to changes in their metabolism. Additionally, this compound has been shown to affect the lipid composition of plants, leading to changes in their membrane structure and function.
実験室実験の利点と制限
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide has several advantages for lab experiments. It is a potent herbicide with a selective mode of action, making it useful for studying the fatty acid biosynthesis pathway in plants. This compound is also stable and easy to handle, making it a convenient tool for researchers. However, this compound has some limitations for lab experiments. It is expensive to synthesize and requires specialized equipment and expertise. Additionally, this compound has limited solubility in water, which may affect its efficacy in certain experimental conditions.
将来の方向性
There are several future directions for research on 3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide. One area of interest is the development of more efficient synthesis methods to reduce the cost and increase the yield of this compound. Another area of research is the investigation of the molecular mechanism of action of this compound, including the identification of its binding site on ACCase. Additionally, this compound could be used as a tool to study the role of fatty acids in plant growth and development. Finally, the potential use of this compound in combination with other herbicides could be explored to develop more effective weed control strategies.
合成法
The synthesis of 3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide involves the reaction of 3-chloro-2,4-difluoroaniline with ethyl chloroformate and sodium cyanide. The reaction proceeds in the presence of a base such as triethylamine and a solvent such as acetonitrile. The final product is obtained after purification by column chromatography. The synthesis method of this compound has been optimized to achieve high yield and purity.
科学的研究の応用
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including resistant species. This compound works by inhibiting the activity of a key enzyme involved in the biosynthesis of fatty acids, which are essential for plant growth. This compound has also been investigated for its potential use as a tool in plant physiology research. It has been shown to affect the expression of certain genes and the metabolism of lipids in plants.
特性
IUPAC Name |
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O/c1-2-16(6-5-15)11(17)7-3-4-8(13)9(12)10(7)14/h3-4H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGFJOPCIUENTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=C(C(=C(C=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)
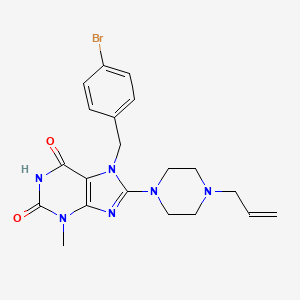

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2958888.png)

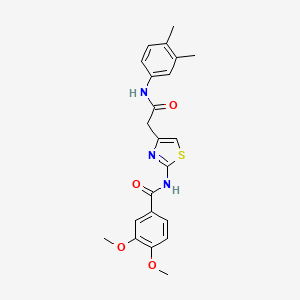
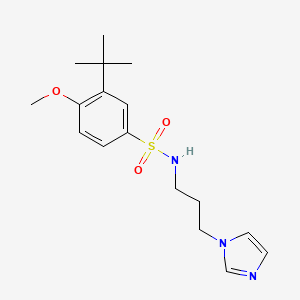
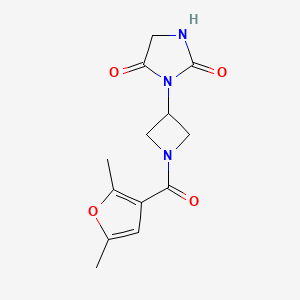
![3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2958897.png)


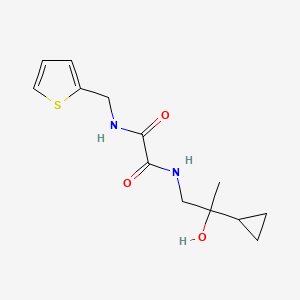
![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2958901.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide](/img/structure/B2958902.png)